Cas no 3478-09-9 (Benzoic acid, 3-methyl-2,6-dinitro-)

Benzoic acid, 3-methyl-2,6-dinitro- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-methyl-2,6-dinitro-
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- Inchi: 1S/C8H6N2O6/c1-4-2-3-5(9(13)14)6(8(11)12)7(4)10(15)16/h2-3H,1H3,(H,11,12)
- InChI Key: MXTQZBOKHRVZKN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C([N+]([O-])=O)C=CC(C)=C1[N+]([O-])=O
Benzoic acid, 3-methyl-2,6-dinitro- Related Literature
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on Benzoic acid, 3-methyl-2,6-dinitro-
Benzoic acid, 3-methyl-2,6-dinitro- (CAS No. 3478-09-9): A Comprehensive Overview
Benzoic acid, 3-methyl-2,6-dinitro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 3478-09-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its nitro and methyl substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications.
The structural formula of Benzoic acid, 3-methyl-2,6-dinitro- consists of a benzene core substituted with two nitro groups at the 2 and 6 positions and a methyl group at the 3 position. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block in organic synthesis. The presence of multiple nitro groups enhances its utility in further derivatization, allowing for the creation of more complex molecules with tailored properties.
In recent years, Benzoic acid, 3-methyl-2,6-dinitro- has been explored for its potential applications in the development of novel pharmaceuticals and agrochemicals. Its nitro-substituted structure can be readily converted into other functional groups through reduction or hydrolysis reactions, enabling the synthesis of a wide range of derivatives. These derivatives have shown promise in various biological assays, including antimicrobial and anti-inflammatory studies.
One of the most intriguing aspects of Benzoic acid, 3-methyl-2,6-dinitro- is its role as an intermediate in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The nitro and methyl groups on the benzene ring provide reactive sites for cyclization reactions, facilitating the construction of complex cyclic structures. This has led to several innovative approaches in drug discovery programs aimed at identifying new therapeutic agents.
Recent research has highlighted the utility of Benzoic acid, 3-methyl-2,6-dinitro- in the development of advanced materials. Its ability to undergo selective functionalization makes it an attractive candidate for designing polymers with specific properties. For instance, researchers have investigated its incorporation into polymer backbones to enhance thermal stability and mechanical strength. These advancements underscore the compound's significance beyond traditional pharmaceutical applications.
The synthesis of Benzoic acid, 3-methyl-2,6-dinitro- typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the nitration of benzene derivatives followed by selective methylation and further nitration to achieve the desired substitution pattern. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving overall yields.
In addition to its synthetic utility, Benzoic acid, 3-methyl-2,6-dinitro- has been studied for its potential environmental applications. Its stability under various conditions makes it suitable for use as a reference standard in analytical chemistry. Furthermore, its derivatives have been explored as sensors for detecting environmental pollutants due to their ability to undergo distinct chemical changes upon interaction with target analytes.
The pharmacological potential of Benzoic acid, 3-methyl-2,6-dinitro- derivatives has been a focal point in recent drug discovery efforts. Computational modeling studies have predicted several promising candidates based on their structural features and predicted biological activity. These virtual screening approaches have accelerated the identification of lead compounds that can be further optimized through experimental validation.
The industrial production of Benzoic acid, 3-methyl-2,6-dinitro- is carefully managed to ensure high purity and consistency. Quality control measures are implemented at each stage of synthesis to meet stringent regulatory standards. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee that the final product meets the requirements for use in pharmaceutical and industrial applications.
The future prospects for Benzoic acid, 3-methyl-2,6-dinitro- are vast and multifaceted. Ongoing research continues to uncover new synthetic pathways and applications for this versatile compound. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine and materials science.
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